[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans
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Overview
Description
[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans is a complex organic compound featuring a pyrazole ring attached to an oxolane ring, which is further linked to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans typically involves multi-step organic reactions. One common approach is the cyclization of α,β-alkynic aldehydes with hydrazines, followed by the addition of phenylselenyl chloride to form the pyrazole ring . The oxolane ring can be introduced through a subsequent cyclization reaction involving appropriate diols and hydrazines .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pyrazole ring is known to interact with metal ions and proteins, influencing their activity and stability .
Comparison with Similar Compounds
[2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine, trans can be compared with other pyrazole-containing compounds:
Pyrazole: A simpler structure with similar reactivity but lacking the oxolane and methanamine groups.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings, exhibiting different biological activities.
3(5)-Aminopyrazoles: Used as precursors in the synthesis of more complex heterocyclic systems.
The uniqueness of this compound lies in its combination of the pyrazole and oxolane rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3/t8-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWWPQSCTUCBBK-WCBMZHEXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C2C(CCO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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